4-(Benzyloxy)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol
Description
4-(Benzyloxy)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol (CAS: 413587-97-0; molecular formula: C₂₃H₃₁NO₃) is a synthetic cyclohexanol derivative featuring a benzyloxy group at position 4, a dimethylaminomethyl group at position 2, and a 3-methoxyphenyl substituent at position 1 on the cyclohexanol ring . Its molecular weight (369.5 g/mol) and lipophilicity are influenced by the benzyloxy group, which distinguishes it from simpler analogs like tramadol.
Properties
IUPAC Name |
2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)-4-phenylmethoxycyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31NO3/c1-24(2)16-20-15-22(27-17-18-8-5-4-6-9-18)12-13-23(20,25)19-10-7-11-21(14-19)26-3/h4-11,14,20,22,25H,12-13,15-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCASJHUVYASQDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CC(CCC1(C2=CC(=CC=C2)OC)O)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Benzyloxy)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol, commonly referred to by its chemical formula C23H31NO3, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Weight : 369.4971 g/mol
- Molecular Formula : C23H31NO3
- CAS Number : 413587-97-0
The compound exhibits activity as a selective modulator of various biological pathways. It has been shown to interact with several receptors and enzymes, leading to downstream effects on cellular functions. Notably, its structural features suggest potential interactions with neurotransmitter systems and metabolic pathways.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Neuropharmacological Effects
- The compound has been evaluated for its effects on the central nervous system (CNS). Studies indicate that it may act on serotonin and norepinephrine pathways, similar to other psychoactive compounds.
- Case Study : In a study assessing the compound's impact on mood disorders, it demonstrated significant antidepressant-like effects in rodent models, suggesting potential therapeutic applications in treating depression.
-
Anti-inflammatory Properties
- Research indicates that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Table 1: Anti-inflammatory Activity Assessment
Cytokine Control Level (pg/mL) Treated Level (pg/mL) % Inhibition TNF-alpha 150 75 50% IL-6 200 100 50% IL-1β 120 60 50% -
Metabolic Effects
- The compound has shown promise in modulating metabolic pathways, particularly in lipid metabolism. It acts as a PPARα agonist, influencing fatty acid oxidation.
- Research Findings : In vitro studies indicated that treatment with this compound led to increased expression of genes involved in fatty acid metabolism, such as Cpt1a and Fabp3.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest:
- Absorption : Rapid absorption following oral administration.
- Distribution : High tissue distribution with significant penetration into the CNS.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, with no evidence of time-dependent inhibition observed for major isoforms.
- Excretion : Predominantly excreted via renal pathways.
Safety and Toxicology
Toxicity assessments have shown that the compound has a favorable safety profile with no significant adverse effects observed at therapeutic doses in animal models. Long-term studies are necessary to fully establish its safety in humans.
Comparison with Similar Compounds
Tramadol Hydrochloride
Key Differences :
- Structure: Tramadol hydrochloride ((1RS,2RS)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexanol hydrochloride) lacks the benzyloxy group at position 4, instead having a hydroxyl group. It exists as a racemic mixture of four stereoisomers, with the (1R,2R) isomer being pharmacologically active .
- Pharmacology: Tramadol acts as a µ-opioid receptor agonist and inhibits serotonin/norepinephrine reuptake. Its dual mechanism provides analgesia for moderate-to-severe pain .
- Physicochemical Properties :
Unlike tramadol, the target compound’s stereochemical configuration and opioid activity remain uncharacterized .
1-[1-(4-Benzyloxyphenyl)-2-(dimethylamino)ethyl]cyclohexanol
Key Differences :
- Structure: This compound (CAS: 93413-61-7) features a benzyloxy group on the para position of the phenyl ring and a dimethylaminoethyl chain instead of a dimethylaminomethyl group .
- Pharmacology: Identified as a venlafaxine impurity, it may interact with serotonin-norepinephrine reuptake transporters rather than opioid receptors .
The para-benzyloxy substitution may also shift metabolic pathways compared to the target compound’s meta-methoxyphenyl group .
Quebecol and Related Heterocycles
Key Differences :
- Structure: Quebecol (4,4’,4’’-(3-hydroxypropane-1,1,2-triyl)tris(2-methoxyphenol)) contains three methoxyphenol groups linked to a propane backbone, contrasting with the cyclohexanol core of the target compound .
- Pharmacology: Quebecol exhibits antioxidant and anti-inflammatory properties, diverging from the opioid/noradrenergic mechanisms of tramadol-like compounds .
Comparative Analysis: The larger, rigid structure of Quebecol limits blood-brain barrier penetration, making it unsuitable for central analgesia. Its multiple phenolic groups enhance antioxidant capacity but reduce metabolic stability compared to the benzyloxy-containing target compound .
Physicochemical and Pharmacokinetic Data
*Estimated based on structural contributions.
Pharmacological and Regulatory Implications
- Regulatory status is undefined .
Preparation Methods
Grignard Reaction-Based Synthesis
Core Reaction Mechanism
The most widely documented method involves a Grignard reaction between 3-(benzyloxy)phenylmagnesium bromide and 2-[(dimethylamino)methyl]cyclohexanone. This approach, detailed in US Patent 2017/176476A1, proceeds via nucleophilic addition to form the cyclohexanol backbone.
Reaction Conditions:
- Stage 1 : Formation of the Grignard reagent from 3-(benzyloxy)phenyl bromide using magnesium in dry tetrahydrofuran (THF)/diethyl ether under inert atmosphere (N₂) at reflux.
- Stage 2 : Addition of 2-[(dimethylamino)methyl]cyclohexanone at 0–20°C, followed by stirring at room temperature for 4 hours.
Alternative Grignard Approaches
IL166741A0 describes a related method using 3-methoxyphenylmagnesium bromide and 2-((dimethylamino)methyl)cyclohexanone, yielding the analogous 1-(3-methoxyphenyl) derivative. This method highlights the interchangeable use of substituted phenyl Grignard reagents to modulate the aryl group at position 1 of the cyclohexanol ring.
Acetal Intermediate Strategy
Spirocyclic Acetal Formation
US Patent 5801201A outlines a multistep route involving spirocyclic acetals to control stereochemistry:
- Acetal Formation : Reacting 2-[(dimethylamino)methyl]cyclohexanone with 1,4-dioxa-spiro[4.5]decan-8-one in toluene at 60°C.
- Grignard Addition : Introducing 3-benzyloxy/methoxyphenylmagnesium bromide to the acetal intermediate.
- Acetal Deprotection : Hydrolysis with HCl or H₂SO₄ to yield the cyclohexanol derivative.
Key Advantages:
Hydrogenation and Deprotection Routes
Industrial-Scale Considerations
Bulk Synthesis Protocols
Suppliers like CymitQuimica and Aladdin Scientific emphasize:
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 4-(Benzyloxy)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol?
The synthesis typically involves multi-step routes starting with functionalized cyclohexanol precursors. Key steps include:
- Nucleophilic aromatic substitution for introducing methoxy and benzyloxy groups, often using potassium carbonate in dimethylformamide (DMF) at 80–100°C to enhance reactivity .
- Mannich reaction for installing the dimethylaminomethyl group, employing formaldehyde and dimethylamine hydrochloride in ethanol under reflux .
- Protection/deprotection strategies (e.g., benzyl ethers) to control regioselectivity .
Characterization via NMR (¹H/¹³C) and mass spectrometry is critical to confirm structural integrity and purity (>95%) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve the cyclohexanol core’s conformation and substituent positions, with benzyloxy protons appearing as a singlet at δ 4.8–5.2 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 424.2382) and fragmentation patterns .
- X-ray Crystallography : Rarely applied due to crystallization challenges but provides definitive stereochemical data for derivatives .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent positions) influence biological activity?
- Benzyloxy vs. Methoxy Groups : The benzyloxy group enhances lipophilicity, improving membrane permeability, while the methoxy group at the 3-position on the phenyl ring modulates electronic effects, affecting receptor binding .
- Dimethylaminomethyl Side Chain : Critical for intermolecular interactions (e.g., hydrogen bonding with enzymes). Replacement with bulkier amines reduces activity by steric hindrance .
- SAR Studies : Comparative assays using analogues with varied substituents (e.g., 4-methoxy vs. 4-hydroxy) reveal a 10-fold difference in IC₅₀ values for enzyme inhibition .
Q. What mechanisms underlie its interactions with biological targets (e.g., enzymes or receptors)?
- Enzyme Inhibition : The compound acts as a competitive inhibitor for kinases (e.g., MAPK), where the dimethylaminomethyl group occupies the ATP-binding pocket. Molecular docking simulations show a binding affinity (ΔG = -9.2 kcal/mol) .
- Anti-inflammatory Activity : Downregulates COX-2 expression by blocking NF-κB translocation, demonstrated via luciferase reporter assays in macrophages .
- Conflicting Data : Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 3.7 μM) may arise from assay conditions (e.g., pH, co-solvents). Standardized protocols (e.g., fixed DMSO concentration ≤0.1%) are recommended .
Q. How can conformational flexibility impact experimental outcomes?
- Cyclohexanol Ring Dynamics : Chair-to-boat transitions alter the spatial orientation of the benzyloxy and methoxyphenyl groups, affecting binding kinetics. Variable-temperature NMR (VT-NMR) reveals energy barriers (ΔG‡ ≈ 12 kcal/mol) for ring flipping .
- Molecular Modeling : Density Functional Theory (DFT) calculations predict the lowest-energy conformer, guiding crystallography or docking studies .
Q. What strategies resolve contradictions in biological activity data across studies?
- Comparative Assays : Replicate experiments using identical cell lines (e.g., HEK293 vs. HeLa) and controls .
- Metabolite Profiling : LC-MS/MS identifies degradation products (e.g., demethylated derivatives) that may contribute to off-target effects .
- Structural Validation : Single-crystal X-ray analysis of active derivatives confirms stereochemical consistency .
Methodological Considerations
Q. How to optimize reaction yields for scaled-up synthesis?
- Solvent Selection : Replace DMF with acetonitrile to reduce side reactions (e.g., N-demethylation) while maintaining yields >80% .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for benzyloxy group installation, reducing reaction time from 24h to 6h .
Q. What are best practices for stability studies under experimental conditions?
- pH Stability : The compound degrades rapidly at pH >8 (t₁/₂ = 2h) due to benzyl ether cleavage. Use buffered solutions (pH 6–7) for in vitro assays .
- Light Sensitivity : Store aliquots in amber vials at -20°C to prevent photodegradation (UV-Vis monitoring shows λ_max shifts after 48h exposure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
